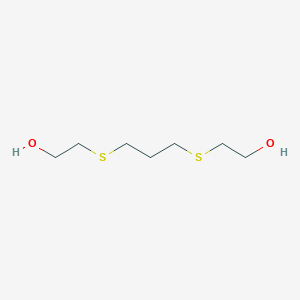

1,3-Bis(2-hydroxyethylthio)propane

概述

描述

准备方法

1,3-Bis(2-hydroxyethylthio)propane can be synthesized through the hydrolysis of sulfur sesquimustards, specifically bis(2-chloroethylthio)propane . The reaction typically involves the use of aqueous media and high-performance liquid chromatography for the separation and identification of the product . Industrial production methods may involve similar hydrolysis processes, optimized for large-scale production.

化学反应分析

1,3-Bis(2-hydroxyethylthio)propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thioether form.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Chemistry

1,3-Bis(2-hydroxyethylthio)propane serves as a model compound for studying the hydrolysis and degradation pathways of sulfur mustard agents. Its structure facilitates research into chemical reactions such as oxidation, reduction, and nucleophilic substitution. The compound's reactivity is vital for understanding the degradation of chemical warfare agents, which is essential for developing decontamination strategies .

Biology

Research into the biological effects of this compound focuses on its potential toxicity and interactions with biological molecules. Studies have indicated that this compound can form reactive intermediates that may cause cellular damage similar to sulfur mustard agents. Understanding these interactions is critical for assessing risks associated with exposure to chemical warfare agents .

Medicine

While not directly used in medical applications, derivatives of this compound are being explored for potential therapeutic uses. The study of its derivatives may lead to the development of new drugs or treatments that can mitigate the effects of chemical warfare agents on human health .

Environmental Science

In environmental analysis, this compound is utilized to develop analytical methods for detecting and quantifying sulfur mustard degradation products in environmental samples. Techniques such as reversed-phase microcolumn liquid chromatography coupled with sulfur-selective flame photometric detection (S-FPD) have been employed to achieve high sensitivity in detecting this compound in soil and water samples .

Comparison of Analytical Techniques for Detection

| Technique | Detection Limit (µg/mL) | Application |

|---|---|---|

| Reversed-phase HPLC + S-FPD | 1 | Environmental samples |

| ESI-MS/ESI-MS/MS | Varies | Identification of degradation products |

| LC-ICP-MS | <1 | Element-specific sulfur detection |

Case Study 1: Detection in Environmental Samples

A study conducted by Black et al. demonstrated a method for detecting this compound in environmental samples using reversed-phase microcolumn liquid chromatography coupled with S-FPD. The method achieved detection limits as low as 1 µg/mL and was effective in identifying degradation products from sulfur mustard agents .

Case Study 2: Biological Interaction Studies

Research has shown that the interaction of this compound with cellular components leads to the formation of reactive intermediates that can induce cytotoxic effects. This study highlighted the need for further investigation into the compound's mechanisms of action to better understand its potential health risks related to chemical warfare exposure .

作用机制

The mechanism of action of 1,3-Bis(2-hydroxyethylthio)propane involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and toxicity, similar to other sulfur mustard agents . The molecular targets and pathways involved include DNA, proteins, and other cellular components, leading to oxidative stress and cellular dysfunction.

相似化合物的比较

1,3-Bis(2-hydroxyethylthio)propane is similar to other sulfur mustard degradation products, such as:

- Bis(2-hydroxyethylthio)methane

- 1,2-Bis(2-hydroxyethylthio)ethane

- 1,4-Bis(2-hydroxyethylthio)butane

- 1,5-Bis(2-hydroxyethylthio)pentane Compared to these compounds, this compound has unique structural features that influence its reactivity and degradation pathways .

生物活性

1,3-Bis(2-hydroxyethylthio)propane (BHETPr) is a compound of significant interest due to its biological activity and potential applications in various fields, particularly in the context of chemical warfare agent degradation. This article presents a comprehensive overview of the biological activity of BHETPr, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆H₁₄O₂S₂

- CAS Number : 16260-48-3

- Molecular Weight : 178.31 g/mol

BHETPr is a thiodiglycol derivative, characterized by two hydroxyethylthio groups attached to a propane backbone. Its structure is crucial for its biological interactions and potential therapeutic applications.

Mechanisms of Biological Activity

- Reducing Agent : BHETPr exhibits reducing properties due to the presence of thiol groups. This characteristic allows it to interact with various biological molecules, potentially influencing redox reactions in cellular environments .

- Inhibition of Enzymatic Activity : Research indicates that BHETPr can inhibit certain enzymes, particularly those involved in the metabolism of organophosphorus compounds. This inhibition may be linked to its ability to form stable complexes with metal ions and other substrates .

- Cellular Effects : Studies have shown that BHETPr can affect cellular signaling pathways, particularly those mediated by reactive oxygen species (ROS). Its reducing nature may mitigate oxidative stress in cells, which is beneficial in various therapeutic contexts .

Case Studies

- Study on Chemical Warfare Agents : In research focusing on the degradation of sulfur mustard agents, BHETPr was identified as a significant degradation product. Its presence was linked to reduced toxicity compared to parent compounds, suggesting a potential role in detoxification strategies .

- Toxicological Assessments : A study evaluated the cytotoxic effects of BHETPr on human cell lines. Results indicated that while it possesses some cytotoxic properties at high concentrations, its overall impact is significantly lower than that of more toxic sulfur mustard derivatives .

Analytical Techniques

Recent studies have employed advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to quantify BHETPr and its metabolites in biological samples. This approach provides insights into its bioavailability and metabolic pathways .

Comparative Biological Activity

The following table summarizes the biological activity and properties of related compounds:

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 16260-48-3 | Reducing agent; enzyme inhibitor | Low |

| Thiodiglycol | 111-48-8 | Detoxification; potential therapeutic agent | Moderate |

| 1,4-Bis(2-hydroxyethylthio)butane | 7425-93-6 | Similar reducing properties; less studied | Low |

属性

IUPAC Name |

2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJWGPUMOGBVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCO)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327379 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16260-48-3 | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16260-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-hydroxyethylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 1,3-Bis(2-hydroxyethylthio)propane and other sulfur mustard hydrolysis products be detected and quantified in environmental samples?

A: The research by Black et al. [] highlights a method for detecting this compound and other related compounds in environmental samples like soil. The method utilizes reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD). This approach offers high sensitivity, achieving detection limits as low as 1 microgram/mL for the target analytes []. Additionally, the study explores the use of electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS for identifying these compounds and their oxidation products.

Q2: Are there alternative techniques for analyzing this compound and similar compounds?

A: While the specific paper discussing this compound lacks details on alternative techniques, a related study sheds light on another method. This study utilizes high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to screen for hydrolysis products of sulfur mustard agents []. This technique offers advantages in sensitivity and selectivity, making it suitable for analyzing trace amounts of these compounds in complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。